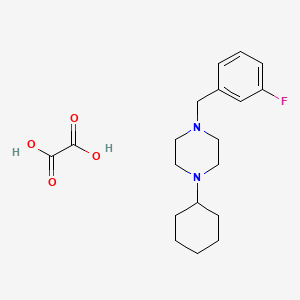![molecular formula C20H23N3 B4889665 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPI belongs to the class of indole derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
科学研究应用
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been investigated for its potential use in the treatment of drug addiction and pain management.
作用机制
The exact mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole acts as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action may contribute to its antipsychotic and antidepressant effects. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been shown to modulate the activity of the opioid receptor, which may explain its potential use in pain management.
Biochemical and Physiological Effects:
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. This may explain its potential anxiolytic effects.
实验室实验的优点和局限性
2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in its pure form through column chromatography. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has also been found to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to using 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole in lab experiments. Its exact mechanism of action is not fully understood, and there is limited information available on its potential side effects.
未来方向
There are several future directions for research on 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole. One area of interest is its potential use in the treatment of drug addiction. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been found to reduce drug-seeking behavior in animal models, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in pain management. 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole has been shown to modulate the activity of the opioid receptor, and further research is needed to investigate its potential use as an analgesic. Finally, more research is needed to fully understand the mechanism of action of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole and its potential side effects. This will help to determine its safety and efficacy for use in humans.
合成方法
The synthesis of 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole can be achieved through a multistep process involving the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain 2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole in its pure form.
属性
IUPAC Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-16-19(18-9-5-6-10-20(18)21-16)15-22-11-13-23(14-12-22)17-7-3-2-4-8-17/h2-10,21H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHILFZGLLNMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

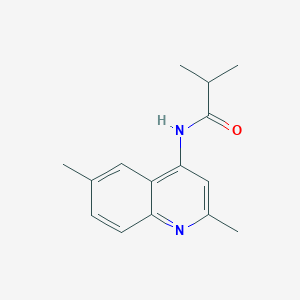
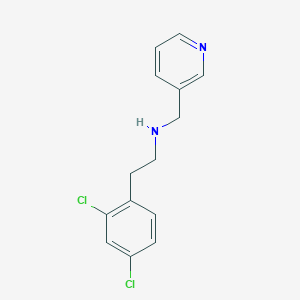
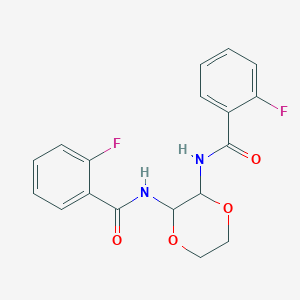
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![isopropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4889643.png)
![3-[hydroxy(2-hydroxycyclohexyl)phosphoryl]propanoic acid](/img/structure/B4889650.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)
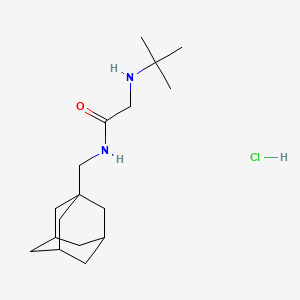
![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)
